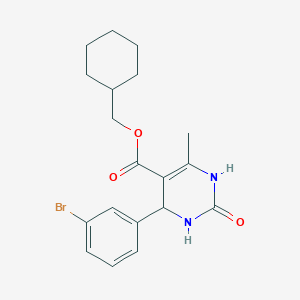![molecular formula C20H19N3O4S B4995117 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases and plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.
作用机制
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide selectively targets the RAC1 GTPase by binding to its switch II region, which is essential for its activation. RAC1 activation is known to promote the formation of actin filaments and the activation of downstream effectors, such as PAK and PI3K. This compound inhibits RAC1 activation, leading to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects. RAC1 is known to play a critical role in the activation of inflammatory pathways, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. This compound has also been shown to have cardioprotective effects by inhibiting RAC1-mediated oxidative stress and inflammation.
实验室实验的优点和局限性
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for RAC1 and does not inhibit other Rho family GTPases. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has moderate cell permeability, which can limit its effectiveness in some cell types.
未来方向
There are several future directions for the study of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. Another direction is to develop more potent and selective RAC1 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.
合成方法
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1H-indole-3-carboxaldehyde with (S)-proline to form a pyrrolidine intermediate. The pyrrolidine intermediate is then reacted with 4-bromobenzenesulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 2-aminoethylamine to form this compound.
科学研究应用
4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been extensively studied in various scientific research applications. One of the major applications of this compound is in cancer research. RAC1 is known to play a critical role in cancer cell migration and invasion. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-9-10-20(25)23(19)15-5-7-16(8-6-15)28(26,27)22-12-11-14-13-21-18-4-2-1-3-17(14)18/h1-8,13,21-22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZTJNHOGDDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4995049.png)
![4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4995055.png)
![2-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4995060.png)
![4-{[4-(4-chlorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4995068.png)
![N-(2,5-dimethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4995069.png)
![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![N-methyl-N-(2-pyrazinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995097.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)


![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)
